molecular formula C10H11NO2 B12388354 3,4-Dimethoxybenzeneacetonitrile-a,a-d2; 2-(3,4-Dimethoxyphenyl)acetonitrile-2,2-D2; 3,4-Dimethoxyphenylacetonitrile-d2

3,4-Dimethoxybenzeneacetonitrile-a,a-d2; 2-(3,4-Dimethoxyphenyl)acetonitrile-2,2-D2; 3,4-Dimethoxyphenylacetonitrile-d2

Katalognummer: B12388354
Molekulargewicht: 179.21 g/mol
InChI-Schlüssel: ASLSUMISAQDOOB-BFWBPSQCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compounds 3,4-Dimethoxybenzeneacetonitrile-a,a-d2, 2-(3,4-Dimethoxyphenyl)acetonitrile-2,2-D2, and 3,4-Dimethoxyphenylacetonitrile-d2 are deuterated derivatives of the parent compound 3,4-dimethoxybenzeneacetonitrile (CAS 93-17-4), which has the molecular formula C₁₀H₁₁NO₂ and a molecular weight of 177.1998 g/mol . These deuterated analogs feature two deuterium atoms replacing hydrogen at the alpha (α) carbon positions adjacent to the nitrile group (-CN). Such isotopic labeling is commonly employed in mechanistic studies, metabolic research, and spectroscopic analyses (e.g., NMR) to track molecular behavior without altering the compound’s inherent chemical reactivity .

Eigenschaften

Molekularformel

C10H11NO2

Molekulargewicht

179.21 g/mol

IUPAC-Name

2,2-dideuterio-2-(3,4-dimethoxyphenyl)acetonitrile

InChI

InChI=1S/C10H11NO2/c1-12-9-4-3-8(5-6-11)7-10(9)13-2/h3-4,7H,5H2,1-2H3/i5D2

InChI-Schlüssel

ASLSUMISAQDOOB-BFWBPSQCSA-N

Isomerische SMILES

[2H]C([2H])(C#N)C1=CC(=C(C=C1)OC)OC

Kanonische SMILES

COC1=C(C=C(C=C1)CC#N)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Decarboxylation of 3-(3,4-Dimethoxyphenyl)-2',3'-Epoxy-Potassium Propionate

The starting material undergoes decarboxylation in a deuterated aqueous medium (e.g., D2O) with KH2PO4. Substituting H2O with D2O enables partial α-deuteration during aldehyde formation. Post-reaction extraction with non-deuterated solvents (toluene, chloroform) isolates 3,4-dimethoxyphenylacetaldehyde-d1.

Aldoxime Reaction with Deuterated Reagents

The aldehyde intermediate reacts with hydroxylamine-d3 (DONH2) in the presence of NaHCO3 to form 3,4-dimethoxyhyacinthin oxime-d1. Alternatively, HONH3Cl in D2O introduces deuterium at the α-position via proton exchange.

Dehydration with Phase-Transfer Catalysis

The oxime undergoes dehydration using phase-transfer catalysts (e.g., tetrabutylammonium bromide) and alkali (KOH/NaOH) in D2O. This step replaces residual α-hydrogens with deuterium, yielding 3,4-dimethoxyphenylacetonitrile-d2. Ethanol recrystallization at -5°C to 10°C ensures high purity (HPLC >99%).

Key Data:

Step Reagents Deuterium Source Yield (Non-D) Deuterium Incorporation
1 KH2PO4, D2O D2O 85% α-position (partial)
2 HONH3Cl, NaHCO3, D2O D2O/HONH3Cl 76–85% α-position (full)
3 KOH, TBAB, D2O D2O 68–85% α,α'-positions

Tandem H/D Exchange-Reductive Deuteration

Luo et al. demonstrated a tandem H/D exchange-single electron transfer (SET) method for α,β-deuteration in amines. Adapting this for nitriles involves:

H/D Exchange at α-Position

Treating 3,4-dimethoxyphenylacetonitrile with D2O and a Lewis base (e.g., triethylamine) facilitates α-hydrogen exchange. Prolonged stirring (16–24 hours) at room temperature achieves >95% deuterium incorporation.

Reductive Deuteration (Optional)

While the original method targets amines, applying SmI2-D2O reduction to nitriles could introduce additional β-deuterium. However, this requires further validation for nitrile substrates.

Optimized Conditions:

  • Solvent: THF/D2O (1:2 v/v)
  • Catalysts: Triethylamine (12 equiv), D2O (120 equiv)
  • Time: 16 hours
  • Yield: >90% deuterium at α-position

Direct Deuterium Incorporation via Grignard Reactions

An alternative approach employs deuterated Grignard reagents:

Synthesis of 3,4-Dimethoxyphenylacetylene-d2

Reacting 3,4-dimethoxybenzaldehyde with CD3MgBr in anhydrous ether generates the deuterated acetylene intermediate.

Cyanation with Deuterated Cyanide

Treating the acetylene with NaC≡N in D2O under acidic conditions yields 3,4-dimethoxyphenylacetonitrile-d2. This method ensures full deuteration at the α,α'-positions but requires stringent anhydrous conditions.

Comparative Analysis of Methods

Method Advantages Limitations Industrial Viability
Three-Step Synthesis High yield (68–85%); Scalable Multi-step; Partial deuteration Suitable for mass production
Tandem H/D Exchange High deuteration (>95%); One-pot Limited to α-position; Requires optimization for nitriles Promising for targeted deuteration
Grignard-Cyanation Full deuteration control Costly reagents; Complex setup Limited to small-scale

Applications in Pharmaceutical Development

Deuterated 3,4-dimethoxyphenylacetonitrile derivatives serve as precursors for deuterated drugs like bevantolol-d4 and ritodrine-d4. Enhanced metabolic stability and reduced toxicity profiles make these compounds invaluable in preclinical studies.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The nitrile group in 3,4-dimethoxybenzeneacetonitrile-d₂ acts as an electrophilic site, facilitating nucleophilic substitution. Typical reactions include:

  • Hydrolysis : Under acidic (H₂SO₄/H₂O) or basic (NaOH/H₂O) conditions, the nitrile hydrolyzes to form a carboxylic acid or amide, respectively. The deuterium substitution may slow hydrolysis rates due to kinetic isotope effects (KIE) .

Reaction Type Conditions Product Yield Isotope Effect
Acidic HydrolysisH₂SO₄, H₂O, reflux3,4-Dimethoxyphenylacetic acid~85% KIE ~2-3
Basic HydrolysisNaOH, H₂O, 80°C3,4-Dimethoxyphenylacetamide~78% KIE ~1.5-2

Electrophilic Aromatic Substitution (EAS)

The electron-rich benzene ring undergoes EAS at positions ortho and para to the methoxy groups. Common reactions include:

  • Nitration : HNO₃/H₂SO₄ introduces a nitro group, preferentially at the 5-position.

  • Halogenation : Bromine (Br₂/FeBr₃) or chlorine (Cl₂/FeCl₃) adds halogens at the 6-position.

Reaction Reagents Position Product Catalyst
NitrationHNO₃, H₂SO₄5-position5-Nitro-3,4-dimethoxyphenylacetonitrile-d₂H₂SO₄
BrominationBr₂, FeBr₃6-position6-Bromo-3,4-dimethoxyphenylacetonitrile-d₂FeBr₃

Reduction Reactions

The nitrile group can be reduced to primary amines or aldehydes:

  • Catalytic Hydrogenation : H₂/Pd-C converts the nitrile to 3,4-dimethoxyphenethylamine-d₂.

  • Selective Reduction : DIBAL-H produces 3,4-dimethoxyphenylacetaldehyde-d₂.

Reduction Method Reagents Product Deuterium Retention
HydrogenationH₂, Pd-C3,4-Dimethoxyphenethylamine-d₂Full retention
Partial ReductionDIBAL-H3,4-Dimethoxyphenylacetaldehyde-d₂Partial loss

Elimination and Cyclization

Deuterium labeling influences elimination pathways:

  • Dehydration : Under alkaline conditions (KOH, phase-transfer catalyst), the nitrile undergoes β-elimination to form 3,4-dimethoxystyrene-d₂. The C-D bond’s strength (~2% stronger than C-H) slows elimination rates .

Reaction Conditions Product Yield
β-EliminationKOH, TBAB, toluene, reflux3,4-Dimethoxystyrene-d₂85%

Wissenschaftliche Forschungsanwendungen

Biological Applications

The biological activities of 3,4-Dimethoxybenzeneacetonitrile and its derivatives are of significant interest in pharmacological research:

  • Parkinson's Disease Research : Compounds related to 3,4-Dimethoxybenzeneacetonitrile have been studied for their potential role as inhibitors in the treatment of Parkinson's disease. Specifically, they exhibit properties that may modulate dopaminergic signaling pathways .
  • Cancer Therapy : Certain derivatives of 3,4-Dimethoxybenzeneacetonitrile have demonstrated anti-cancer properties. For instance, compounds based on the structural scaffold of this compound have shown enhanced activity against prostate cancer cells compared to existing treatments like hydroxyl flutamide .
  • Cardiovascular Research : The structure-activity relationship studies indicate that modifications in the methoxy groups can influence the efficacy of these compounds in down-regulating PCSK9, a protein implicated in cholesterol metabolism and cardiovascular diseases .

Case Study 1: Anti-Cancer Activity

A recent study evaluated a series of compounds derived from 3,4-Dimethoxybenzeneacetonitrile for their anti-cancer activity. The results indicated that specific derivatives exhibited potent inhibition of prostate cancer cell proliferation through androgen receptor modulation. This finding suggests a promising avenue for developing novel therapeutic agents targeting androgen-sensitive cancers.

Case Study 2: Neuroprotective Effects

Research investigating the neuroprotective effects of 3,4-Dimethoxyphenethylamine (a related compound) revealed its potential as a therapeutic agent in neurodegenerative diseases. The compound was found to inhibit oxidative stress pathways that contribute to neuronal cell death, thereby suggesting its application in treating conditions such as Alzheimer's disease .

Wirkmechanismus

The mechanism of action of 3,4-Dimethoxyphenylacetonitrile involves its interaction with various molecular targets and pathways. The nitrile group can undergo metabolic transformations, leading to the formation of bioactive metabolites. These metabolites can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Key Structural Features:

  • Core structure : A benzene ring substituted with two methoxy (-OCH₃) groups at the 3- and 4-positions, attached to an acetonitrile moiety (-CH₂CN).
  • Deuterium substitution: The deuterium atoms are positioned at the α-carbons (e.g., -CD₂CN), reducing vibrational modes and altering nuclear magnetic resonance (NMR) signals compared to the non-deuterated form.

Comparison with Non-Deuterated Analog: 3,4-Dimethoxybenzeneacetonitrile

The non-deuterated parent compound, 3,4-dimethoxybenzeneacetonitrile (Homoveratronitrile), serves as a benchmark for comparison. Key differences include:

Property Non-Deuterated Compound Deuterated Analogs (e.g., -a,a-d2)
Molecular Weight 177.1998 g/mol ~181.23 g/mol (approx.)
NMR Signals Distinct Hα protons (~δ 3.5–4.0 ppm) Absence of Hα signals; deuterium coupling observed
Metabolic Stability Standard C-H bond cleavage kinetics Slower metabolism due to C-D bonds
Applications Intermediate in organic synthesis Isotopic tracing, pharmacokinetic studies

The deuterated forms exhibit nearly identical electronic and steric properties but differ in isotopic mass and NMR visibility, making them invaluable for studies requiring minimal structural perturbation .

Comparison with Structurally Similar Compounds

(a) 5-[(3,4-Dimethoxyphenyl)aminomethylene]-2,2-dimethyl-1,3-dioxane-4,6-dione

This compound (described in ) shares the 3,4-dimethoxyphenyl group but incorporates a dioxane-dione scaffold. Key contrasts:

  • Planarity : The parent deuterated acetonitriles lack the rigid dioxane-dione ring, resulting in greater conformational flexibility .
  • Hydrogen Bonding : Unlike the deuterated acetonitriles, this analog exhibits intramolecular N-H⋯O hydrogen bonds, influencing solubility and crystallinity .

(b) 2-(3,4-Dimethoxyphenyl)-pyrido[1,2-a]pyrimidin-4-ones ()

These patent-listed compounds feature a fused pyrido-pyrimidinone core. Comparisons include:

  • Bioactivity: The pyrimidinone derivatives are designed for pharmaceutical applications (e.g., kinase inhibition), whereas deuterated acetonitriles are typically intermediates or isotopic probes .
  • Substituent Effects : The 3,4-dimethoxyphenyl group enhances lipophilicity in both classes, but the deuterated acetonitriles lack the heterocyclic pharmacophore critical for target binding .

Comparison with Positional Isomers and Halogenated Analogs

(a) 3,3′-Dimethoxybenzene ()

This isomer shifts methoxy groups to the 3,3′-positions, reducing electronic conjugation compared to the 3,4-substitution pattern. This alters dipole moments and solubility profiles .

(b) 5-(4-Chlorophenyl)aminomethylene-dioxane-dione ()

The chloro-substituted analog demonstrates how electron-withdrawing groups (Cl vs. OCH₃) increase electrophilicity at the nitrile group, enhancing reactivity in nucleophilic additions .

Biologische Aktivität

3,4-Dimethoxybenzeneacetonitrile (also known as 3,4-Dimethoxyphenylacetonitrile) and its deuterated derivatives have garnered attention in the field of medicinal chemistry due to their potential biological activities. This article reviews the biological properties, synthesis methods, and relevant case studies associated with these compounds.

Chemical Structure and Properties

3,4-Dimethoxybenzeneacetonitrile has the molecular formula C10H11NO2C_{10}H_{11}NO_2 and a molecular weight of approximately 177.2 g/mol. The compound features a benzene ring substituted with two methoxy groups and a nitrile functional group, which contributes to its unique chemical reactivity and biological activity .

Pharmacological Properties

Research indicates that 3,4-Dimethoxybenzeneacetonitrile exhibits significant pharmacological effects, particularly in cardiovascular health. It is primarily used in the synthesis of verapamil, a well-known calcium channel blocker used to treat hypertension and arrhythmias . The compound's mechanism of action involves:

  • Calcium Ion Modulation : It influences calcium ion utilization in smooth muscle cells, leading to vasodilation and reduced arterial pressure.
  • Antiarrhythmic Effects : Demonstrated efficacy in managing paroxysmal supraventricular tachycardia and atrial fibrillation .

Toxicity Profile

While the compound shows therapeutic potential, it also has a toxicity profile that warrants consideration. Studies indicate that it can cause somnolence and analgesia at lethal doses in animal models, with potential for skin irritation and cyanosis upon contact .

Synthesis Methods

The synthesis of 3,4-Dimethoxybenzeneacetonitrile typically involves a multi-step process:

  • Decarboxylation : Starting from 3-(3,4-dimethoxyphenyl)-2',3'-epoxy-potassium propionate.
  • Aldoxime Reaction : Involves reacting with hydroxylamine hydrochloride.
  • Dehydration : The final step involves using a phase-transfer catalyst to yield the desired acetonitrile derivative .

Study 1: Cardiovascular Applications

A study demonstrated that 3,4-Dimethoxybenzeneacetonitrile effectively reduced ventricular afterload in animal models. This reduction was linked to improved cardiac function in conditions mimicking hypertension .

Study 2: Synthesis and Characterization

Research conducted on the synthesis of related compounds highlighted the efficiency of using 3,4-Dimethoxybenzeneacetonitrile as a precursor for creating new pharmacologically active molecules. The spectroscopic properties were analyzed using FT-IR and NMR techniques to confirm structural integrity .

Data Table: Summary of Biological Activities

Compound NameMolecular FormulaKey Biological ActivityToxicity Effects
3,4-DimethoxybenzeneacetonitrileC10H11NO2C_{10}H_{11}NO_2Calcium channel modulation; antiarrhythmicSomnolence; skin irritation
2-(3,4-Dimethoxyphenyl)acetonitrileC10H11NO2C_{10}H_{11}NO_2Potential anti-inflammatory propertiesNot extensively studied
3,4-Dimethoxyphenylacetonitrile-d2C10H9D2NO2C_{10}H_{9}D_2NO_2Investigated for metabolic studiesSimilar to parent compound

Q & A

Q. How is 3,4-Dimethoxyphenylacetonitrile-d2 synthesized for isotopic labeling studies?

Synthesis involves substituting hydrogen atoms with deuterium at specific positions. For the α,α-d2 isotopologue, methods include reacting 3,4-dimethoxyphenylacetonitrile with deuterated reagents (e.g., D₂O under acidic/basic conditions) or catalytic hydrogenation with D₂ gas. High isotopic purity (>98 atom% D) is achieved through repeated purification, as seen in deuterated standards. Characterization via mass spectrometry and NMR confirms deuterium incorporation .

Q. What analytical techniques are essential for verifying the structure and isotopic purity of 3,4-Dimethoxyphenylacetonitrile-d2?

Key techniques include:

  • High-resolution mass spectrometry (HRMS) to detect molecular weight shifts (e.g., from 177.19 to 179.21 g/mol) .
  • NMR spectroscopy (¹H and ²H) to identify deuterium positions and assess purity.
  • Differential scanning calorimetry (DSC) to validate physical properties like melting points (62–64°C for non-deuterated analogs) .
  • Infrared (IR) spectroscopy to confirm functional group integrity.

Q. What purification strategies are recommended for achieving high isotopic purity?

Recrystallization from deuterated solvents (e.g., D₂O/EtOD mixtures) and chromatography with deuterium-compatible stationary phases are critical. Distillation under reduced pressure (10 mmHg, bp 171–178°C) removes impurities . Isotopic ratio mass spectrometry (IRMS) validates purity post-purification .

Q. What storage conditions maintain the stability of 3,4-Dimethoxyphenylacetonitrile-d2?

Store under inert gas (argon/nitrogen) at -20°C in airtight, amber glass containers. Use desiccants (e.g., molecular sieves) for room-temperature storage. Periodic NMR/mass spectrometry analysis monitors deuterium retention .

Advanced Research Questions

Q. How does deuterium substitution at the α-position influence reactivity in nucleophilic reactions?

The kinetic isotope effect (KIE) reduces reaction rates due to stronger C-D bonds. Comparative kinetic studies between deuterated and non-deuterated analogs quantify KIE (typically 2–7). Experimental design must control variables like solvent polarity and catalytic interference, with data analyzed via multivariate models .

Q. What challenges arise in NMR spectral interpretation for deuterated analogs, and how are they resolved?

Deuterium causes ¹H signal splitting (²JHD coupling) and attenuation. Advanced 2D NMR (HSQC, HMBC) assigns deuterium positions, while ²H NMR or mass spectrometry avoids integration errors. Deuterated solvents (e.g., DMSO-d₆) enhance resolution .

Q. How should researchers address discrepancies in reported physical properties (e.g., melting points)?

Replicate measurements using standardized protocols (e.g., DSC). Elemental analysis and X-ray crystallography confirm structural integrity. Theoretical modeling (e.g., lattice energy calculations) differentiates isotopic effects from synthetic artifacts .

Q. How can this compound serve as an internal standard in metabolomic studies?

As a stable isotope-labeled standard, it compensates for matrix effects in LC-MS/MS. Calibration curves using MRM (targeting Δm/z +2) improve quantification accuracy. Validate recovery rates and isotopic cross-talk .

Q. What strategies improve deuterium incorporation yield during synthesis?

Optimize catalyst loading (e.g., Pd/C in D₂ hydrogenation) and reaction parameters (temperature, time). Flow chemistry with continuous D₂ feed enhances efficiency. Post-synthesis quenching with deuterated solvents prevents back-exchange .

Q. How is this compound used to study C-H activation mechanisms?

Comparing deuterated vs. non-deuterated substrates reveals rate-determining steps. Primary KIE (kH/kD > 1) indicates C-H bond breaking in the rate-limiting step. In situ NMR/IR tracks deuterium’s influence during catalysis .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.